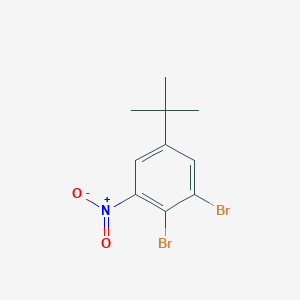
3,4-Dibromo-5-nitrotertbutylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-5-nitrotertbutylbenzene: is an organic compound characterized by the presence of bromine and nitro functional groups attached to a benzene ring, along with a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-nitrotertbutylbenzene typically involves a multi-step process. One common method includes the nitration of tert-butylbenzene followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atoms to the benzene ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent like N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.
化学反应分析
Types of Reactions: 3,4-Dibromo-5-nitrotertbutylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken due to the potential for over-oxidation.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in compounds like 3,4-diamino-5-nitrotertbutylbenzene.
Reduction: The major product is 3,4-dibromo-5-aminotertbutylbenzene.
Oxidation: Potential products include various oxidized derivatives, though these reactions are less common.
科学研究应用
Chemistry: 3,4-Dibromo-5-nitrotertbutylbenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a valuable starting material for various chemical transformations .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of 3,4-Dibromo-5-nitrotertbutylbenzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and bromine groups influence the reactivity of the benzene ring. In biological systems, the compound may interact with cellular components, potentially affecting enzyme activity or cellular signaling pathways .
相似化合物的比较
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: This compound also contains bromine and nitro groups but differs in its sulfonic acid functionality.
3,5-Dibromo-4-chloro-tert-butylbenzene: Similar in structure but with a chlorine atom instead of a nitro group.
Uniqueness: 3,4-Dibromo-5-nitrotertbutylbenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of both bromine and nitro groups provides a versatile platform for further chemical modifications and applications in various fields.
属性
CAS 编号 |
57716-71-9 |
|---|---|
分子式 |
C10H11Br2NO2 |
分子量 |
337.01 g/mol |
IUPAC 名称 |
1,2-dibromo-5-tert-butyl-3-nitrobenzene |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |
InChI 键 |
OUSINYQPFAFDIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


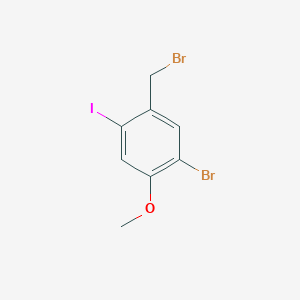
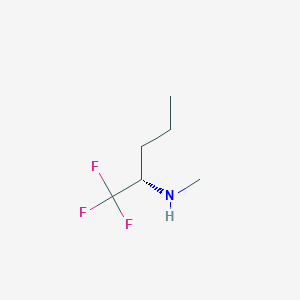
![5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12856432.png)
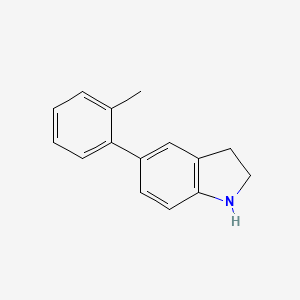
![benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B12856442.png)

![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
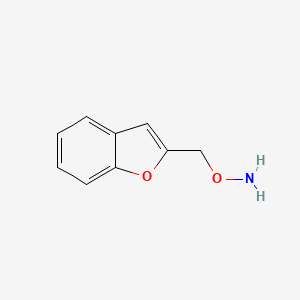
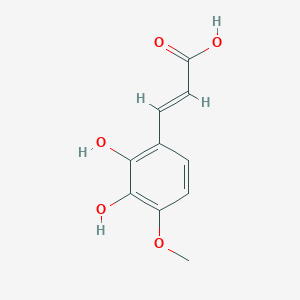

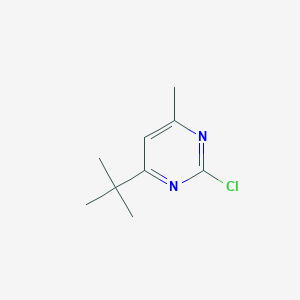
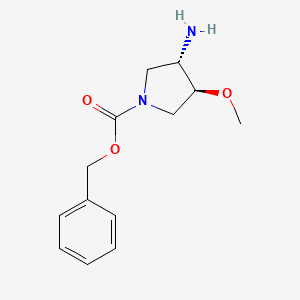
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

